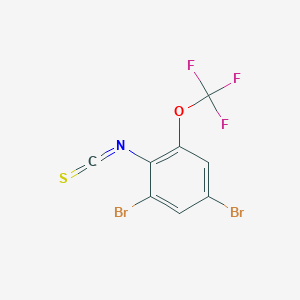

2,4-Dibromo-6-trifluoromethoxyphenylisothiocyanate

Description

BenchChem offers high-quality 2,4-Dibromo-6-trifluoromethoxyphenylisothiocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dibromo-6-trifluoromethoxyphenylisothiocyanate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,5-dibromo-2-isothiocyanato-3-(trifluoromethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Br2F3NOS/c9-4-1-5(10)7(14-3-16)6(2-4)15-8(11,12)13/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOXALMHPRKYNMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1OC(F)(F)F)N=C=S)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Br2F3NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2,4-Dibromo-6-trifluoromethoxyphenylisothiocyanate CAS number and chemical identity

This guide serves as an in-depth technical monograph on 2,4-Dibromo-6-(trifluoromethoxy)phenyl isothiocyanate , a specialized halogenated building block used primarily in the synthesis of agrochemicals and pharmaceutical intermediates.

Part 1: Chemical Identity & Physiochemical Profile

Nomenclature & Identification

This compound is a highly functionalized aromatic electrophile. While often generated in situ from its stable aniline precursor, it exists as a discrete chemical entity in advanced organic synthesis.

| Parameter | Technical Detail |

| Chemical Name | 2,4-Dibromo-6-(trifluoromethoxy)phenyl isothiocyanate |

| Systematic Name | 1,5-Dibromo-2-isothiocyanato-3-(trifluoromethoxy)benzene |

| CAS Number | Not Index-Listed (Primary Precursor CAS: 886499-87-2 ) |

| Molecular Formula | C₈H₂Br₂F₃NOS |

| Molecular Weight | 376.97 g/mol |

| SMILES | FC(F)(F)Oc1c(Br)cc(Br)cc1N=C=S |

| Structure | A phenyl ring substituted with an isothiocyanate group (-NCS) at position 1, bromine atoms at positions 2 and 4, and a trifluoromethoxy group (-OCF₃) at position 6.[1][2][3][4][5][6][7][8] |

Note on CAS Registry: Direct commercial CAS listings for the isolated isothiocyanate are rare in public databases. Researchers must reference the aniline precursor (CAS 886499-87-2) for procurement and synthesis. The isothiocyanate is typically prepared fresh to maximize reactivity and purity.

Structural Analysis & Electronic Properties

-

Steric Crowding: The isothiocyanate group is flanked by a bulky Bromine atom (C2) and a Trifluoromethoxy group (C6). This "ortho-ortho" disubstitution creates significant steric hindrance, protecting the -NCS carbon from non-specific nucleophilic attack but requiring forcing conditions for sterically demanding nucleophiles.

-

Electronic Effects:

-

-OCF₃ (Position 6): A strong electron-withdrawing group (inductive effect) that increases the electrophilicity of the isothiocyanate carbon. It also enhances lipophilicity (LogP), a critical parameter for agrochemical bio-availability.

-

-Br (Positions 2, 4): Provide metabolic stability (blocking oxidation sites) and serve as handles for further cross-coupling (e.g., Suzuki-Miyaura) if chemoselectivity allows.

-

Part 2: Synthetic Pathways

The synthesis of 2,4-Dibromo-6-(trifluoromethoxy)phenyl isothiocyanate is strictly controlled by the availability of its aniline precursor. The transformation converts the nucleophilic amine (-NH₂) into the electrophilic isothiocyanate (-NCS).

Primary Synthesis Protocol (Thiophosgene Method)

This is the gold-standard method for sterically hindered anilines, ensuring complete conversion.

Reagents:

-

Precursor: 2,4-Dibromo-6-(trifluoromethoxy)aniline (CAS 886499-87-2).[1][6]

-

Reagent: Thiophosgene (CSCl₂).

-

Base: Sodium Bicarbonate (NaHCO₃) or Calcium Carbonate (CaCO₃).

-

Solvent: Dichloromethane (DCM) / Water (Biphasic system).

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 eq of 2,4-Dibromo-6-(trifluoromethoxy)aniline in DCM.

-

Biphasic Setup: Add an equal volume of saturated aqueous NaHCO₃. Cool the mixture to 0°C under vigorous stirring.

-

Thiophosgene Addition: Slowly add 1.2 eq of Thiophosgene (highly toxic; handle in fume hood) dropwise to the organic layer.

-

Reaction: Allow to warm to room temperature. The reaction typically completes in 2–4 hours.

-

Workup: Separate the organic layer, wash with water and brine, dry over MgSO₄, and concentrate.[5]

-

Purification: Flash chromatography (Hexanes/EtOAc) or vacuum distillation (if stable).

Alternative "Green" Protocol (DCC/CS₂)

For laboratories avoiding thiophosgene, the Dicyclohexylcarbodiimide (DCC) mediated desulfurization is a viable alternative.

-

Mechanism: Aniline reacts with Carbon Disulfide (CS₂) and Triethylamine to form a dithiocarbamate salt, which is then desulfurized by DCC to yield the isothiocyanate.

Synthesis Workflow Visualization

The following diagram illustrates the conversion logic and downstream utility.

Caption: Synthesis pathway from aniline precursor to isothiocyanate and subsequent derivatization.

Part 3: Reactivity & Applications

Reactivity Profile

The isothiocyanate carbon is the focal point of reactivity. Due to the electron-withdrawing nature of the trifluoromethoxy and bromine substituents, this carbon is highly electrophilic .

-

Nucleophilic Addition: Reacts rapidly with primary and secondary amines to form thioureas .

-

Cyclization: Reacts with hydrazines to form thiosemicarbazides , which are precursors to heterocyclic scaffolds like thioxazoles and thiadiazoles (common in insecticides).

-

Hydrolysis: Sensitive to moisture; slowly hydrolyzes back to the aniline or forms symmetric thioureas if not stored under inert gas.

Drug & Agrochemical Development

This specific substitution pattern (2,4-dibromo-6-trifluoromethoxy) is engineered for:

-

Lipophilicity: The -OCF₃ group facilitates membrane permeability in pests or biological tissues.

-

Binding Affinity: The bulky halogens lock the phenyl ring into specific conformations within enzyme active sites.

-

Metabolic Blocking: The 2,4-dibromo pattern prevents metabolic degradation (hydroxylation) at the most reactive phenyl positions.

Key Application: Synthesis of Meta-Diamide Insecticides and Pyrrole Derivatives .

Part 4: Safety & Handling Protocols

Hazard Classification:

-

Acute Toxicity: High. Isothiocyanates are potent alkylating agents.

-

Lachrymator: Causes severe eye and respiratory irritation.

-

Sensitizer: Potential for severe allergic skin reactions.

Operational Requirements:

-

Engineering Controls: All handling must occur within a certified chemical fume hood.

-

PPE: Double nitrile gloves, chemical splash goggles, and a lab coat.

-

Decontamination: Spills should be treated with an aqueous solution of ammonia or dilute sodium hydroxide to convert the isothiocyanate into a less volatile thiourea derivative before disposal.

References

-

Precursor Identity: National Center for Biotechnology Information. (2025).[9][10] PubChem Compound Summary for CAS 886499-87-2, 2,4-Dibromo-6-(trifluoromethoxy)aniline. Retrieved from [Link]

-

Synthetic Methodology: Zhang, Y., et al. (2020). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. Retrieved from [Link]

-

Isothiocyanate Reactivity: Organic Chemistry Portal. Synthesis of Isothiocyanates and Thioureas. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 1-ISOTHIOCYANATO-4-METHYLBENZENE | CAS 622-59-3 [matrix-fine-chemicals.com]

- 3. eMolecules 2,4-Dibromo-6-(trifluoromethoxy)aniline | 886499-87-2 | MFCD07369998 | Fisher Scientific [fishersci.com]

- 4. CA2033129A1 - Process for the preparation of isothiocyanates - Google Patents [patents.google.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. 2,4-DIBROMO-6-(TRIFLUOROMETHOXY)ANILINE price,buy 2,4-DIBROMO-6-(TRIFLUOROMETHOXY)ANILINE - chemicalbook [chemicalbook.com]

- 7. CN106631839B - A kind of preparation method of thifuramide key intermediate-2,6-dibromo-4-(trifluoromethoxy)aniline - Google Patents [patents.google.com]

- 8. 2,4,6-Tribromoaniline - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. 2,6-Dibromo-4-(trifluoromethoxy)aniline | 88149-49-9 [chemicalbook.com]

Technical Guide to the Safe Handling and Risk Assessment of 2,4-Dibromo-6-trifluoromethoxyphenylisothiocyanate

Introduction and Methodological Note

2,4-Dibromo-6-trifluoromethoxyphenylisothiocyanate is a highly substituted aromatic compound featuring three key structural motifs that dictate its reactivity and toxicological profile:

-

An isothiocyanate (-N=C=S) group : This functional group is well-known for its high reactivity towards nucleophiles, particularly amines and thiols, leading to its potential as a covalent binder in biochemical applications. This reactivity is also the primary driver of its toxicological properties, including high acute toxicity and potential for sensitization.[1]

-

A polyhalogenated aromatic ring : The presence of two bromine atoms contributes to the molecule's lipophilicity and may influence its metabolic pathways and persistence.

-

A trifluoromethoxy (-OCF₃) group : This group is a strong electron-withdrawing moiety, which can significantly modulate the reactivity of the isothiocyanate group. The carbon-fluorine bonds are exceptionally strong, leading to high thermal and chemical stability of this substituent, but also contributing to the potential for environmental persistence of fluorinated compounds.[2]

Expertise & Trustworthiness Statement: The absence of a specific, publicly available SDS for 2,4-Dibromo-6-trifluoromethoxyphenylisothiocyanate necessitates a risk assessment based on scientific analogy. This guide is built upon a composite analysis of safety data for structurally similar chemicals. All recommendations are explicitly derived from this analog-based approach to ensure transparency and scientific integrity. The primary analogs referenced include, but are not limited to, 4-Bromo-2-(trifluoromethyl)phenylisothiocyanate[3], 2,6-Dibromo-4-(trifluoromethyl)phenyl isothiocyanate[4], and general safety protocols for aromatic isocyanates.[1]

Synthesized Hazard Identification and Classification

Based on the analysis of its functional groups and data from chemical analogs, 2,4-Dibromo-6-trifluoromethoxyphenylisothiocyanate should be treated as a hazardous substance with a high potential for causing severe health effects. The probable GHS classification is summarized below.

| Hazard Class | Category | GHS Hazard Statement (H-code) | Signal Word |

| Acute Toxicity, Oral | Category 3 or 4 | H301/H302: Toxic or Harmful if swallowed | Danger |

| Acute Toxicity, Dermal | Category 3 or 4 | H311/H312: Toxic or Harmful in contact with skin | Danger |

| Acute Toxicity, Inhalation | Category 3 or 4 | H331/H332: Toxic or Harmful if inhaled | Danger |

| Skin Corrosion / Irritation | Category 1B | H314: Causes severe skin burns and eye damage | Danger |

| Serious Eye Damage / Eye Irritation | Category 1 | H318: Causes serious eye damage | Danger |

| Respiratory or Skin Sensitization | Category 1 | H334/H317: May cause allergy or asthma symptoms or breathing difficulties if inhaled / May cause an allergic skin reaction | Danger |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Warning |

Note: The most severe classifications (e.g., Skin Corrosion Category 1B) from analogs like 4-Bromo-2-(trifluoromethyl)phenylisothiocyanate are adopted as a precautionary principle.[3]

Key Mechanistic Claims:

-

Corrosivity: The electrophilic carbon atom of the isothiocyanate group readily reacts with water and nucleophilic residues in skin and eye tissues, leading to rapid cell damage and chemical burns.[3]

-

Toxicity: Systemic toxicity likely arises from the covalent modification of critical enzymes and proteins, disrupting cellular function.

-

Sensitization: Isocyanates are potent sensitizers.[1] Initial exposure can lead to an immune response, with subsequent low-level exposures triggering severe allergic reactions, including occupational asthma.[1]

Risk Management: The Hierarchy of Controls

A systematic approach to managing the risks of this compound is essential. The hierarchy of controls provides a framework for implementing the most effective safety measures.

Caption: Hierarchy of controls for managing chemical hazards.

Experimental Protocols: Safe Handling and Emergency Procedures

Adherence to meticulously planned protocols is non-negotiable when working with this class of compounds.

Protocol for Handling and Use

This protocol must be conducted entirely within a certified chemical fume hood.

Preparation:

-

Review Documentation: Thoroughly review this technical guide and any internal Standard Operating Procedures (SOPs) before beginning work.[1]

-

Assemble PPE: Don all required PPE as specified in the table below. Ensure gloves are inspected for integrity.

-

Prepare Workspace: Ensure the chemical fume hood sash is at the appropriate height. Line the work surface with absorbent, disposable bench paper.

-

Emergency Equipment: Confirm the location and operational status of the nearest safety shower and eyewash station.[5]

Handling:

-

Dispensing: Use spark-proof tools for transfers.[6] Dispense the smallest quantity required for the experiment. Keep the primary container tightly sealed when not in use.[3]

-

Inert Atmosphere: While not always required, handling under an inert atmosphere (e.g., nitrogen or argon) can prevent reaction with atmospheric moisture.

-

Post-Handling:

-

Decontaminate all surfaces with a suitable solution (e.g., 5% sodium bicarbonate solution followed by soap and water).

-

Wipe down the exterior of the primary container before returning it to storage.

-

Dispose of all contaminated disposable materials (bench paper, pipette tips, etc.) as hazardous waste.[3]

-

Remove PPE in the correct order to avoid cross-contamination. Wash hands and forearms thoroughly.

-

Personal Protective Equipment (PPE) Specification

| Protection Type | Specification | Rationale |

| Eye & Face | Chemical safety goggles AND a full-face shield.[6] | Protects against splashes of corrosive material and vapors. A face shield protects the entire face from severe burns. |

| Hand | Nitrile or neoprene gloves. Double-gloving is recommended. Check manufacturer's data for breakthrough times. | Provides a barrier against a highly corrosive and skin-absorbable substance. Double-gloving provides additional protection in case of a tear in the outer glove. |

| Body | Chemical-resistant lab coat. | Protects against skin contact from spills. |

| Respiratory | A NIOSH-approved respirator with an organic vapor cartridge may be required for large spills or if engineering controls fail.[6] All routine work must be in a fume hood. | Protects against inhalation of toxic and irritating vapors. Isocyanates are potent respiratory sensitizers.[1] |

Protocol for Spill Response (Small Laboratory Spill <100 mL)

Caption: Step-by-step workflow for responding to a small isothiocyanate spill.

Spill Decontamination Solution: A common solution for neutralizing isocyanates consists of 5% sodium carbonate, 0.5% liquid detergent, and 94.5% water.

First Aid Measures

Immediate action is critical. Effects of exposure may be delayed.[6]

| Exposure Route | First Aid Protocol |

| Inhalation | Move victim to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3] |

| Skin Contact | Immediately flush skin with copious amounts of water for at least 15-30 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.[1][3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 30 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3] |

| Ingestion | Do NOT induce vomiting. If victim is conscious and alert, rinse mouth and give 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][6] |

Storage and Disposal

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]

-

Keep away from incompatible materials such as water, strong oxidizing agents, strong acids, strong bases, and alcohols.

-

The storage area should be clearly labeled with the appropriate hazard warnings.

Disposal:

-

All waste generated from the use of this compound is considered hazardous waste.

-

Dispose of contents and container to an approved waste disposal plant in accordance with all local, state, and federal regulations.[3] Do not empty into drains.

References

-

Material Safety Data Sheet - Allyl isothiocyanate, 94% . Cole-Parmer. Available at: [Link]

-

Organofluorine chemistry . Wikipedia. Available at: [Link]

-

ICSC 0372 - ALLYL ISOTHIOCYANATE . International Labour Organization. Available at: [Link]

-

2,6-Dibromo-4-(trifluoromethyl)phenyl isothiocyanate . Oakwood Chemical. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. 2,6-Dibromo-4-(trifluoromethyl)phenyl isothiocyanate [oakwoodchemical.com]

- 5. fishersci.com [fishersci.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-Depth Technical Guide to the Synthesis of 2,4-Dibromo-6-trifluoromethoxyphenylisothiocyanate

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic pathways leading to 2,4-Dibromo-6-trifluoromethoxyphenylisothiocyanate. We will delve into the strategic considerations for precursor synthesis and explore the primary methodologies for the conversion of the key aniline intermediate to the target isothiocyanate, emphasizing the mechanistic rationale behind protocol choices and practical considerations for laboratory execution.

Strategic Overview: A Two-Stage Approach

The synthesis of 2,4-Dibromo-6-trifluoromethoxyphenylisothiocyanate is most logically approached as a two-part synthesis. The first stage involves the formation of the crucial precursor, 2,4-Dibromo-6-trifluoromethoxyaniline. The second stage focuses on the conversion of this substituted aniline into the desired isothiocyanate functional group.

Part I: Synthesis of the Precursor, 2,4-Dibromo-6-trifluoromethoxyaniline

The synthesis of the specific aniline precursor, 2,4-Dibromo-6-trifluoromethoxyaniline, is critical. While direct synthesis procedures for this exact isomer are not extensively documented in publicly available literature, a reliable pathway can be proposed based on established principles of electrophilic aromatic substitution and analogous reactions reported for similar isomers.[1][2]

Proposed Synthetic Rationale

The most plausible starting material for this synthesis is 2-trifluoromethoxyaniline . The directing effects of the substituents on the aromatic ring will govern the regioselectivity of the bromination.

-

Amino Group (-NH₂): A powerful activating group and an ortho, para-director.

-

Trifluoromethoxy Group (-OCF₃): A moderately deactivating group and a meta-director.

When both groups are present, the powerfully activating -NH₂ group will dominate the directing effects. Therefore, bromination of 2-trifluoromethoxyaniline is expected to occur at the positions ortho and para to the amino group, which correspond to the 4- and 6-positions, yielding the desired 2,4-Dibromo-6-trifluoromethoxyaniline.

Experimental Protocol: Electrophilic Bromination

This protocol is adapted from methodologies used for the synthesis of the analogous compound, 2,6-dibromo-4-trifluoromethoxyaniline.[1][2] The use of an in-situ bromine generation system, such as sodium bromide with hydrogen peroxide, offers a safer and more environmentally friendly alternative to handling elemental bromine.[1]

Table 1: Reagents for Precursor Synthesis

| Reagent | Formula | Molar Mass ( g/mol ) | Moles (mol) | Equivalents |

| 2-Trifluoromethoxyaniline | C₇H₆F₃NO | 177.13 | 0.1 | 1.0 |

| Sodium Bromide | NaBr | 102.89 | 0.22 | 2.2 |

| Hydrogen Peroxide (30%) | H₂O₂ | 34.01 | ~0.25 | ~2.5 |

| Dichloromethane | CH₂Cl₂ | 84.93 | - | Solvent |

| Water | H₂O | 18.02 | - | Solvent |

Step-by-Step Methodology:

-

Reaction Setup: To a 500 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, add 2-trifluoromethoxyaniline (17.7 g, 0.1 mol), sodium bromide (22.6 g, 0.22 mol), dichloromethane (80 mL), and water (80 mL).

-

Initiate Stirring: Begin vigorous stirring to create an emulsion of the biphasic system.

-

Bromination: Cool the mixture to 0-5°C using an ice bath. Slowly add 30% hydrogen peroxide (~28.3 g, ~0.25 mol) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux (~40°C) for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature. Add a saturated solution of sodium thiosulfate to quench any unreacted bromine (the orange color will disappear).

-

Extraction: Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude 2,4-Dibromo-6-trifluoromethoxyaniline can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes).[3]

Part II: Synthesis of 2,4-Dibromo-6-trifluoromethoxyphenylisothiocyanate

The conversion of an aromatic amine to an isothiocyanate is a well-established transformation with several reliable methods available. The choice of method often balances reagent toxicity, substrate reactivity, and desired yield.

Method 1: The Thiophosgene Approach (Classic, High-Yield)

This is a robust and widely used method for synthesizing isothiocyanates.[4] The high electrophilicity of thiophosgene (CSCl₂) ensures a rapid and often high-yielding reaction with the nucleophilic amine.

Causality and Trustworthiness: The reaction is typically performed in a biphasic system (e.g., dichloromethane and aqueous sodium bicarbonate).[5] This is a critical experimental design choice. The aniline reacts with thiophosgene in the organic phase, generating HCl as a byproduct. The aqueous base immediately neutralizes the HCl, preventing the protonation of the starting amine (which would render it unreactive) and driving the reaction to completion.

Experimental Protocol:

Table 2: Reagents for Thiophosgene Method

| Reagent | Formula | Molar Mass ( g/mol ) | Moles (mol) | Equivalents |

| 2,4-Dibromo-6-trifluoromethoxyaniline | C₇H₄Br₂F₃NO | 334.92 | 0.01 | 1.0 |

| Thiophosgene | CSCl₂ | 114.98 | 0.012 | 1.2 |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | - | Saturated Soln. |

| Dichloromethane | CH₂Cl₂ | 84.93 | - | Solvent |

Step-by-Step Methodology: [5]

-

Reaction Setup: In a 250 mL round-bottom flask, charge the aniline (3.35 g, 0.01 mol), dichloromethane (50 mL), and a saturated aqueous solution of sodium bicarbonate (50 mL).

-

Stirring: Begin vigorous magnetic or mechanical stirring to ensure efficient mixing of the two phases.

-

Reagent Addition: Cool the flask in an ice bath. Slowly add a solution of thiophosgene (1.38 g, 0.012 mol) in 10 mL of dichloromethane dropwise over 20 minutes. Caution: Thiophosgene is highly toxic and corrosive; this step must be performed in a well-ventilated fume hood.[6][7]

-

Reaction: After addition, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, monitoring by TLC.

-

Workup: Pour the mixture into a separatory funnel. Separate the organic phase.

-

Extraction: Extract the aqueous phase with dichloromethane (3x 30 mL).

-

Purification: Combine all organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel.[8]

Method 2: The Dithiocarbamate Decomposition Approach (Safer Alternative)

This method avoids the use of the highly toxic thiophosgene.[9][10] It proceeds in a one-pot, two-step sequence: first, the amine reacts with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt in situ. Second, a desulfurating agent is added to induce elimination, forming the isothiocyanate.[4][11]

Causality and Trustworthiness: The choice of desulfurating agent is key. Reagents like tosyl chloride or di-tert-butyl dicarbonate (Boc₂O) are effective.[12][13] The use of a simple, inexpensive base like sodium hydroxide has also been shown to promote the decomposition of the dithiocarbamate intermediate, making the process more economical and "green".[14] The formation of a sodium sulfide precipitate can serve as a driving force for the reaction.[14]

Experimental Protocol:

Table 3: Reagents for Dithiocarbamate Method

| Reagent | Formula | Molar Mass ( g/mol ) | Moles (mol) | Equivalents |

| 2,4-Dibromo-6-trifluoromethoxyaniline | C₇H₄Br₂F₃NO | 334.92 | 0.005 | 1.0 |

| Carbon Disulfide | CS₂ | 76.13 | 0.015 | 3.0 |

| Sodium Hydroxide | NaOH | 40.00 | 0.01 | 2.0 |

| Acetonitrile | CH₃CN | 41.05 | - | Solvent |

Step-by-Step Methodology: [14]

-

Reaction Setup: To a 50 mL vial or flask, add acetonitrile (15 mL), powdered sodium hydroxide (0.40 g, 0.01 mol), and the aniline (1.67 g, 0.005 mol).

-

CS₂ Addition: Add carbon disulfide (1.14 g, 0.015 mol) to the mixture. Caution: Carbon disulfide is volatile, flammable, and toxic. Handle in a fume hood.

-

Reaction: Seal the vial and stir the mixture at room temperature for 8-12 hours. A precipitate (sodium sulfide) is often observed.[14]

-

Isolation: Centrifuge the reaction mixture. Carefully collect the clear supernatant solution.

-

Purification: Concentrate the supernatant by rotary evaporation. Purify the crude product by flash chromatography on silica gel (eluent: petroleum ether or hexanes) to provide the desired isothiocyanate.[14]

Part III: Purification and Characterization

Regardless of the synthetic method, purification of the final product is essential to remove unreacted starting materials and byproducts.

-

Column Chromatography: This is the most common and effective method for purifying isothiocyanates.[5][14] Given the likely nonpolar nature of the target molecule, a normal-phase silica gel column with a nonpolar eluent system (e.g., hexanes/ethyl acetate or hexanes/dichloromethane) is appropriate.[8]

-

Characterization: The identity and purity of the final product, 2,4-Dibromo-6-trifluoromethoxyphenylisothiocyanate, should be confirmed using standard analytical techniques:

-

Infrared (IR) Spectroscopy: Look for the characteristic strong, broad absorption band for the isothiocyanate (-N=C=S) group, typically around 2100-2200 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR will confirm the aromatic substitution pattern and the presence of the trifluoromethoxy group.

-

Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a dibrominated compound.

-

Conclusion

The synthesis of 2,4-Dibromo-6-trifluoromethoxyphenylisothiocyanate is readily achievable through a two-stage process. The key aniline intermediate can be prepared via a proposed electrophilic bromination of 2-trifluoromethoxyaniline. Subsequently, the conversion to the target isothiocyanate can be performed efficiently using either the classic, high-yield thiophosgene method or a safer, one-pot dithiocarbamate decomposition route. The choice of method will depend on the laboratory's capabilities regarding the handling of toxic reagents and the desired scale of the reaction. In all cases, careful execution and rigorous purification are paramount to obtaining a high-purity final product suitable for downstream applications in research and development.

References

-

The Royal Society of Chemistry. General procedure for the synthesis of isothiocyanates. Available at: [Link]

-

Organic Chemistry Portal. Isothiocyanate synthesis. Available at: [Link]

-

MDPI. Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. Available at: [Link]

-

Taylor & Francis Online. NaOH-promoted one-pot aryl isothiocyanate synthesis under mild benchtop conditions. Available at: [Link]

-

ResearchGate. (PDF) New Syntheses of Aryl isothiocyanates. Available at: [Link]

-

Beilstein Journals. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Available at: [Link]

-

MDPI. New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents. Available at: [Link]

-

National Institutes of Health (NIH). Synthesis of Isothiocyanates: An Update. Available at: [Link]

-

YouTube. Thiophosgene. Sulfur analogue of phosgene. Available at: [Link]

-

Taylor & Francis Online. Aqueous microwave assisted novel synthesis of isothiocyanates by amine catalyzed thionation of isocyanides with Lawesson's reagent. Available at: [Link]

-

Michael Pittelkow Group. A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. Available at: [Link]

-

CHEMISTRY & BIOLOGY INTERFACE. Synthesis of Isothiocyanates: A Review. Available at: [Link]

-

Wikipedia. Thiophosgene. Available at: [Link]

-

Organic Syntheses. Procedure Details. Available at: [Link]

-

ResearchGate. Thiophosgene in Organic Synthesis. Available at: [Link]

- Google Patents. CN103570566A - Method for preparing 2,6-dibromo-4-trifluoromethoxyaniline.

- Google Patents. CN102491910A - Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy) aniline by water-phase method.

-

University of Engineering and Technology, Lahore. Purification of Organic Compounds: from Crude Product to Purity. Available at: [Link]

-

Chem-Impex. 2,6-Dibromo-4-(trifluoromethoxy)aniline. Available at: [Link]

-

PrepChem.com. Synthesis of (b) 2,4-Dibromo-6-methylanisole. Available at: [Link]

-

Santai Technologies. The Purification of Porphyrins by SepaBeanTM machine. Available at: [Link]

Sources

- 1. CN103570566A - Method for preparing 2,6-dibromo-4-trifluoromethoxyaniline - Google Patents [patents.google.com]

- 2. CN102491910A - Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy) aniline by water-phase method - Google Patents [patents.google.com]

- 3. physics.emu.edu.tr [physics.emu.edu.tr]

- 4. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Thiophosgene - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur [mdpi.com]

- 10. New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 12. Isothiocyanate synthesis [organic-chemistry.org]

- 13. cbijournal.com [cbijournal.com]

- 14. tandfonline.com [tandfonline.com]

Storage conditions and stability of 2,4-Dibromo-6-trifluoromethoxyphenylisothiocyanate

An In-Depth Technical Guide to the Storage Conditions and Stability of 2,4-Dibromo-6-trifluoromethoxyphenylisothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dibromo-6-trifluoromethoxyphenylisothiocyanate is a highly reactive organohalogen compound with significant potential in synthetic chemistry and drug discovery. Its utility, however, is intrinsically linked to its chemical stability. This guide provides a comprehensive overview of the factors influencing the stability of this compound and outlines best practices for its storage and handling. By understanding the inherent reactivity of the isothiocyanate functional group and the influence of the substituted phenyl ring, researchers can ensure the integrity of the material, leading to more reliable and reproducible experimental outcomes.

Chemical Profile and Inherent Reactivity

2,4-Dibromo-6-trifluoromethoxyphenylisothiocyanate possesses a unique combination of functional groups that dictate its reactivity and, consequently, its stability. The core of its reactivity lies in the isothiocyanate (–N=C=S) group. The carbon atom of the isothiocyanate moiety is highly electrophilic, making it susceptible to nucleophilic attack.[1][2] This inherent reactivity is the primary driver of its degradation.

Furthermore, the aromatic ring is substituted with two bromine atoms and a trifluoromethyl group. These electron-withdrawing groups can influence the electrophilicity of the isothiocyanate carbon. The presence of bromine atoms also introduces the potential for photodecomposition upon exposure to ultraviolet (UV) light.[3][4]

Principal Degradation Pathways

Understanding the potential pathways of degradation is crucial for establishing effective storage and handling protocols. For 2,4-Dibromo-6-trifluoromethoxyphenylisothiocyanate, the primary concerns are hydrolysis, nucleophilic attack, and photodegradation.

Hydrolysis

In the presence of water, the isothiocyanate group can undergo hydrolysis. This reaction proceeds through the nucleophilic attack of water on the electrophilic carbon atom, leading to the formation of an unstable thiocarbamic acid intermediate, which then decomposes to yield the corresponding amine and carbonyl sulfide.

Nucleophilic Attack

The isothiocyanate group readily reacts with a variety of nucleophiles.[2] Common laboratory nucleophiles such as amines, thiols, and alcohols can react to form thioureas, dithiocarbamates, and thiocarbamates, respectively. It is therefore critical to avoid storing this compound in proximity to such reactive chemicals.

Photodegradation

Aromatic brominated compounds are known to be susceptible to photolytic degradation.[3] Exposure to light, particularly in the UV spectrum, can induce the cleavage of the carbon-bromine bond, leading to the formation of free radicals and subsequent decomposition products. This can result in a loss of purity and the generation of unknown impurities that may interfere with experimental results. Some isothiocyanates are also known to darken upon aging when exposed to light.[5]

Recommended Storage Conditions

To mitigate the degradation pathways described above, the following storage conditions are recommended for 2,4-Dibromo-6-trifluoromethoxyphenylisothiocyanate.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C to 4°C | To minimize the rate of chemical reactions, including hydrolysis and potential polymerization. |

| Atmosphere | Inert gas (Argon or Nitrogen) | To exclude moisture and oxygen, thereby preventing hydrolysis and oxidation.[6] |

| Container | Amber glass vial with a tightly sealed cap | To protect from light and prevent moisture ingress. The cap should have a chemically resistant liner (e.g., PTFE). |

| Purity | Store in a pure form, free from contaminants | To avoid reactions with nucleophilic impurities. |

| Location | A cool, dark, and dry place | To protect from heat, light, and humidity. |

| Incompatible Materials | Strong oxidizing agents, strong bases, strong reducing agents, amines, alcohols, and thiols | To prevent vigorous and potentially hazardous reactions.[7][8] |

Experimental Protocol: Assessing the Stability of 2,4-Dibromo-6-trifluoromethoxyphenylisothiocyanate

To empirically determine the stability of 2,4-Dibromo-6-trifluoromethoxyphenylisothiocyanate under various conditions, a structured stability study is essential. The following protocol outlines a robust methodology for such an investigation.

Objective

To evaluate the stability of 2,4-Dibromo-6-trifluoromethoxyphenylisothiocyanate under accelerated degradation conditions (heat, humidity, and light) over a defined period.

Materials

-

2,4-Dibromo-6-trifluoromethoxyphenylisothiocyanate (high purity)

-

HPLC-grade acetonitrile and water

-

Formic acid (for mobile phase)

-

Amber and clear HPLC vials

-

Temperature and humidity-controlled stability chambers

-

Photostability chamber with a calibrated light source (ICH Q1B option 2)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Experimental Workflow

Caption: Experimental workflow for stability assessment.

Step-by-Step Methodology

-

Initial Analysis (T=0): Prepare a stock solution of 2,4-Dibromo-6-trifluoromethoxyphenylisothiocyanate in acetonitrile. Immediately analyze this solution by HPLC to determine the initial purity and peak area.

-

Sample Preparation: Aliquot the stock solution into multiple amber and clear HPLC vials.

-

Storage:

-

Place a set of amber vials in a stability chamber at an elevated temperature and humidity (e.g., 40°C / 75% Relative Humidity).

-

Place a set of clear vials in a photostability chamber, exposing them to a controlled light source.

-

Store a control set of amber vials at -20°C in the dark.

-

-

Time-Point Analysis: At specified time intervals (e.g., 1, 2, and 4 weeks), remove one vial from each storage condition.

-

HPLC Analysis: Analyze the samples by HPLC. A typical method would involve a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid). Detection can be performed at a wavelength where the parent compound has maximum absorbance.

-

Data Interpretation: Compare the peak area of the parent compound in the stressed samples to the control sample. A decrease in the peak area indicates degradation. Analyze the chromatograms for the appearance of new peaks, which would correspond to degradation products.

Logical Relationships in Stability and Handling

The principles of chemical stability directly inform the necessary handling procedures to maintain the integrity of 2,4-Dibromo-6-trifluoromethoxyphenylisothiocyanate.

Sources

- 1. A Comparative Review of Key Isothiocyanates and Their Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications – Current Research in Nutrition and Food Science Journal [foodandnutritionjournal.org]

- 3. rua.ua.es [rua.ua.es]

- 4. duepublico2.uni-due.de [duepublico2.uni-due.de]

- 5. Allyl Isothiocyanate | C4H5NS | CID 5971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. The stability of isothiocyanates in broccoli extract : oxidation from erucin to sulforaphane was discovered [biblio.ugent.be]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

Methodological & Application

Application Note & Protocol: Synthesis of Novel Thiourea Derivatives Using 2,4-Dibromo-6-trifluoromethoxyphenylisothiocyanate

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic Value in Medicinal Chemistry

Thiourea derivatives are a cornerstone in medicinal chemistry, exhibiting a vast spectrum of biological activities including anticancer, antibacterial, antiviral, and antifungal properties.[1][2] Their utility also extends to serving as versatile intermediates for the synthesis of complex heterocyclic systems.[3] The core synthetic route to access N,N'-disubstituted thioureas is the robust and highly efficient addition of a primary or secondary amine to an isothiocyanate.[4]

This document provides a detailed protocol for the synthesis of novel thiourea derivatives using 2,4-Dibromo-6-trifluoromethoxyphenylisothiocyanate , a specialized building block designed for advanced drug discovery programs. The strategic incorporation of dibromo- and trifluoromethoxy- functionalities onto the phenyl ring offers distinct advantages for modulating the physicochemical and pharmacological properties of lead compounds.

Key Advantages of the 2,4-Dibromo-6-trifluoromethoxy-phenyl Moiety:

-

Enhanced Lipophilicity and Metabolic Stability: The trifluoromethoxy (OCF₃) group is a strong electron-withdrawing substituent and is among the most lipophilic, with a Hansch parameter of +1.04.[5] This property can significantly improve a molecule's ability to cross cellular membranes.[6][7] Furthermore, the carbon-fluorine bond is exceptionally strong, rendering the OCF₃ group highly resistant to oxidative metabolism, which can prolong the in vivo half-life of a drug candidate.[8]

-

Modulation of Binding Affinity: The bromine atoms and the OCF₃ group act as "pseudo-halogens" and can engage in halogen bonding and other non-covalent interactions within a target's binding pocket, potentially increasing binding affinity and selectivity.[8][9] The strong electron-withdrawing nature of these substituents can also influence hydrogen bonding capabilities.[5][6]

-

Versatile Synthetic Handle: The bromine atoms on the aromatic ring provide a reactive handle for further synthetic diversification through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of diverse compound libraries from a common thiourea intermediate.[9]

Principle of the Reaction

The synthesis of N-(2,4-Dibromo-6-trifluoromethoxyphenyl)-N'-substituted thioureas proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the primary or secondary amine acts as a nucleophile, attacking the highly electrophilic carbon atom of the isothiocyanate (-N=C=S) group. This attack forms a transient zwitterionic intermediate, which rapidly undergoes a proton transfer to yield the stable N,N'-disubstituted thiourea product.[3] The reaction is typically high-yielding and proceeds efficiently under mild conditions.[3][10]

Experimental Protocol

This protocol describes a general procedure for the synthesis of a representative thiourea derivative. The reaction can be adapted for a wide range of primary and secondary amines.

3.1. Materials and Equipment

-

2,4-Dibromo-6-trifluoromethoxyphenylisothiocyanate (Starting Material)

-

Amine of choice (e.g., Aniline, Benzylamine, Morpholine)

-

Anhydrous Acetonitrile (CH₃CN) or Tetrahydrofuran (THF)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Nitrogen or Argon gas inlet

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Silica gel for column chromatography

3.2. Step-by-Step Synthesis Procedure

-

Preparation: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2,4-Dibromo-6-trifluoromethoxyphenylisothiocyanate (1.0 equiv.) in anhydrous acetonitrile (approx. 0.2 M concentration).

-

Amine Addition: To the stirred solution at room temperature, add the desired primary or secondary amine (1.05 equiv.) dropwise. Rationale: A slight excess of the amine ensures complete consumption of the isothiocyanate starting material. Acetonitrile is chosen for its ability to dissolve a wide range of reactants and its aprotic nature, preventing unwanted side reactions.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The disappearance of the isothiocyanate spot and the appearance of a new, typically more polar, product spot indicates reaction completion. Reactions are generally complete within 2-6 hours.

-

Workup & Isolation:

-

Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.

-

Dissolve the resulting crude residue in a suitable solvent like dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl (to remove excess amine), saturated NaHCO₃ solution (to neutralize), and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude thiourea derivative.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or by flash column chromatography on silica gel if necessary.[11]

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[12][13]

Visualizations

Experimental Workflow Diagram

Caption: General workflow for the synthesis of thiourea derivatives.

Reaction Mechanism Diagram

Caption: Mechanism of thiourea formation from an isothiocyanate.

Data Presentation: Representative Examples

The following table illustrates the expected outcomes for the reaction of 2,4-Dibromo-6-trifluoromethoxyphenylisothiocyanate with various amines, based on general procedures for thiourea synthesis.[12][14]

| Entry | Amine | Product Name | Expected Yield (%) |

| 1 | Aniline | N-(2,4-Dibromo-6-trifluoromethoxyphenyl)-N'-phenylthiourea | >90 |

| 2 | 4-Fluoroaniline | N-(2,4-Dibromo-6-trifluoromethoxyphenyl)-N'-(4-fluorophenyl)thiourea | >90 |

| 3 | Benzylamine | N-(2,4-Dibromo-6-trifluoromethoxyphenyl)-N'-benzylthiourea | >95 |

| 4 | Morpholine | 4-((2,4-Dibromo-6-trifluoromethoxyphenyl)carbamothioyl)morpholine | >95 |

Table of Expected Spectroscopic Data

| Data Type | Expected Characteristics |

| ¹H-NMR | Appearance of two distinct N-H signals (for primary amine adducts) in the downfield region (δ 8-11 ppm). Aromatic protons of the dibromo-trifluoromethoxy-phenyl ring appear as distinct singlets or doublets. |

| ¹³C-NMR | Characteristic thiocarbonyl (C=S) signal typically observed in the range of δ 180-185 ppm. |

| IR (cm⁻¹) | N-H stretching bands around 3200-3400 cm⁻¹. C=S stretching vibration typically found in the 1220-1240 cm⁻¹ region.[13] |

| Mass Spec | Molecular ion peak [M+H]⁺ corresponding to the calculated mass of the product. Isotopic pattern characteristic of two bromine atoms will be observable. |

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Reaction | Inactive amine (e.g., highly sterically hindered or electron-deficient). Insufficient reaction time. | Use a less hindered or more nucleophilic amine. Extend reaction time and monitor by TLC. Gentle heating (40-50 °C) may be applied if necessary. |

| Multiple Products | Impure starting materials. Side reactions (e.g., reaction with a bifunctional amine). | Ensure purity of isothiocyanate and amine. Use anhydrous solvents. For bifunctional amines, consider using protecting groups. |

| Difficulty in Purification | Product and starting material have similar polarity. Product is an oil. | Optimize the mobile phase for column chromatography to achieve better separation. Attempt to induce crystallization by trituration with a non-polar solvent like hexanes. |

Conclusion

The reaction of 2,4-Dibromo-6-trifluoromethoxyphenylisothiocyanate with primary and secondary amines provides a direct, efficient, and high-yielding pathway to a novel class of thiourea derivatives. The unique substitution pattern of the aryl isothiocyanate offers medicinal chemists a powerful tool to enhance key drug-like properties, including metabolic stability, membrane permeability, and target binding affinity. The straightforward protocol and robust nature of the reaction make this building block an invaluable asset for generating diverse chemical libraries in the pursuit of new therapeutic agents.

References

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]

-

PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]

-

ResearchGate. Examples of drugs bearing trifluoromethyl groups (highlighted in green)... Available at: [Link]

-

ResearchGate. Scheme 1. Proposed reaction mechanism of formation of isothiocyanate. Available at: [Link]

-

National Center for Biotechnology Information (PMC). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Available at: [Link]

-

ResearchGate. (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]

-

Organic Chemistry Portal. Isothiocyanate synthesis. Available at: [Link]

-

Technology Networks. A General and Facile One-Pot Process of Isothiocyanates from Amines under Aqueous Conditions. Available at: [Link]

-

ResearchGate. Synthesis of second-generation series of thiourea derivatives. Available at: [Link]

-

ResearchGate. A novel synthesis of isothiocyanates from amines and phenyl isothiocyanate via replacement reaction. Available at: [Link]

-

Semantic Scholar. Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Available at: [Link]

-

National Center for Biotechnology Information (PMC). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Available at: [Link]

-

Organic Syntheses. Organic Syntheses Procedure. Available at: [Link]

-

Royal Society of Chemistry. N,N′-Disubstituted thiourea and urea derivatives: design, synthesis, docking studies and biological evaluation against nitric oxide synthase. Available at: [Link]

-

National Center for Biotechnology Information (PMC). Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. Available at: [Link]

- Google Patents. CN1962629A - N, N'-diisopropyl thiourea synthesis method.

-

MDPI. Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. Available at: [Link]

-

PubMed. Synthesis and Identification of New N, N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. Available at: [Link]

-

Organic Chemistry Portal. Thiourea synthesis by thioacylation. Available at: [Link]

-

ResearchGate. (PDF) Synthesis, characterization and antimicrobial activity of substituted Arylthiourea. Available at: [Link]

-

ResearchGate. Synthesis of disubstituted thioureas from isothiocyanates. Available at: [Link]

-

Organic Syntheses. Organic Syntheses Procedure. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Phenyl Bromoacetate: A Versatile Tool for Drug Discovery and Development. Available at: [Link]

-

DergiPark. Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. Available at: [Link]

-

International Journal of ChemTech Research. Characterization and Synthesis of Novel Thiourea Derivatives. Available at: [Link]

-

MDPI. Biological Applications of Thiourea Derivatives: Detailed Review. Available at: [Link]

-

PubMed. Discovery of phenyl-linked symmetric small molecules as inhibitors of the programmed cell death-1/programmed cell death-ligand 1 interaction. Available at: [Link]

-

BioNome. What Is Pharmacophore-Based Compound Screening in Drug Discovery in India?. Available at: [Link]

-

Organic Syntheses. fluoromethyl phenyl sulfone. Available at: [Link]

- Google Patents. CN105801390A - Method for synthesizing 2,4-dibromo-3-difluoromethoxy acetophenone.

Sources

- 1. sphinxsai.com [sphinxsai.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. researchgate.net [researchgate.net]

Synthesis of benzothiazoles from 2,4-Dibromo-6-trifluoromethoxyphenylisothiocyanate

Application Notes & Protocols: A Researcher's Guide

Topic: High-Yield Synthesis of Substituted Benzothiazoles from 2,4-Dibromo-6-trifluoromethoxyphenylisothiocyanate

Introduction and Strategic Overview

Benzothiazoles are a cornerstone of medicinal chemistry, forming the structural core of numerous compounds with significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The strategic functionalization of the benzothiazole scaffold is paramount in drug discovery, enabling the fine-tuning of a molecule's pharmacological profile. This guide provides a detailed protocol for the synthesis of a novel 2-aminobenzothiazole derivative, starting from the electronically-modified and sterically hindered precursor, 2,4-Dibromo-6-trifluoromethoxyphenylisothiocyanate.

The isothiocyanate group (-N=C=S) is a versatile functional group for the synthesis of sulfur and nitrogen-containing heterocycles.[3][4] The core strategy detailed herein involves a two-step, one-pot reaction sequence:

-

Nucleophilic Addition: Reaction of the isothiocyanate with a nucleophile, typically an ortho-substituted aniline like 2-aminothiophenol, to form a stable N,N'-disubstituted thiourea intermediate.

-

Intramolecular Cyclization: An oxidative cyclodesulfurization of the thiourea intermediate to forge the thiazole ring, yielding the final benzothiazole product.[5]

The choice of 2,4-Dibromo-6-trifluoromethoxyphenylisothiocyanate as the starting material introduces significant electron-withdrawing groups onto the phenyl ring. This electronic modification enhances the electrophilicity of the central carbon atom of the isothiocyanate group, potentially accelerating the initial nucleophilic attack. However, it also presents challenges that the following protocol is designed to overcome.

Mechanistic Principles: The "Why" Behind the Protocol

Understanding the reaction mechanism is critical for troubleshooting and optimization. The synthesis proceeds through a well-established pathway involving the formation and subsequent cyclization of a thiourea derivative.

Step 1: Formation of the Thiourea Intermediate

The reaction is initiated by the nucleophilic attack of the primary amino group of 2-aminothiophenol on the electrophilic central carbon of the isothiocyanate. The lone pair of electrons on the nitrogen atom attacks the carbon, leading to the formation of a transient zwitterionic intermediate, which rapidly rearranges to the more stable N-(2-mercaptophenyl)-N'-(2,4-dibromo-6-trifluoromethoxyphenyl)thiourea.

Step 2: Oxidative Intramolecular Cyclization

The key ring-forming step is the intramolecular cyclization of the thiourea intermediate. This process is not spontaneous and typically requires an oxidizing agent. The mechanism is believed to proceed as follows:

-

Deprotonation: A mild base deprotonates the thiol (-SH) group, forming a more nucleophilic thiolate anion (-S⁻).

-

Nucleophilic Attack: The thiolate anion attacks the thiocarbonyl carbon (C=S) of the thiourea moiety.

-

Oxidative Aromatization: An oxidizing agent facilitates the elimination of hydrogen sulfide (H₂S) and promotes the formation of the stable aromatic benzothiazole ring system.[3][5]

The diagram below illustrates this mechanistic pathway.

Caption: Reaction mechanism for benzothiazole synthesis.

Detailed Experimental Protocol

This protocol outlines a reliable method for the synthesis of 2-[(2,4-Dibromo-6-trifluoromethoxyphenyl)amino]benzothiazole.

Materials and Reagents

-

2,4-Dibromo-6-trifluoromethoxyphenylisothiocyanate

-

2-Aminothiophenol

-

Ethanol (Absolute)

-

Pyridine

-

Iodine (I₂)

-

Sodium thiosulfate (Na₂S₂O₃), 5% aqueous solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (DCM)

-

Hexanes

-

Ethyl Acetate

Step-by-Step Synthesis Procedure

Rationale for One-Pot Approach: A one-pot synthesis is employed for efficiency. After the formation of the thiourea intermediate, the cyclization agent is added directly to the same reaction vessel, avoiding a separate workup and purification step for the intermediate, which can improve overall yield and reduce solvent waste.

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-Dibromo-6-trifluoromethoxyphenylisothiocyanate (1.0 eq).

-

Solvent Addition: Add absolute ethanol (30 mL) to dissolve the starting material. Stir until a clear solution is obtained.

-

Nucleophile Addition: Add 2-aminothiophenol (1.1 eq) dropwise to the stirring solution at room temperature. An immediate exothermic reaction may be observed, and a precipitate (the thiourea intermediate) may begin to form.

-

Thiourea Formation: Stir the reaction mixture at room temperature for 1 hour to ensure complete formation of the thiourea intermediate.

-

Cyclization Catalyst & Oxidant: Add pyridine (2.0 eq) as a mild base, followed by the portion-wise addition of iodine (1.2 eq) as the oxidizing agent. The pyridine facilitates the deprotonation of the thiol, while iodine promotes the oxidative C-S bond formation.[5]

-

Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate mobile phase. The disappearance of the thiourea intermediate spot indicates reaction completion.

-

Quenching: After cooling to room temperature, pour the reaction mixture into a 250 mL beaker containing 100 mL of a 5% sodium thiosulfate solution to quench the excess iodine. Stir until the dark color of the iodine disappears.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Washing: Wash the combined organic layers sequentially with 5% sodium thiosulfate solution (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL). The bicarbonate wash removes any acidic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is purified by column chromatography on silica gel, eluting with a gradient of Hexanes:Ethyl Acetate (starting from 9:1) to yield the pure product.

Workflow Visualization

Caption: Experimental workflow for benzothiazole synthesis.

Data Analysis and Characterization

The final product should be characterized using standard analytical techniques to confirm its structure and purity.

Expected Results

| Parameter | Expected Outcome |

| Physical Appearance | Off-white to pale yellow solid |

| Yield | 75-85% (post-purification) |

| Melting Point | Dependent on final structure, expected >150 °C |

| TLC (7:3 Hex:EtOAc) | Rf ≈ 0.4-0.5 |

Spectroscopic Characterization

The following are expected spectroscopic data points based on the proposed structure and data from analogous compounds.[6][7]

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 10.0-11.0 ppm: (s, 1H) - The N-H proton of the amino group, often broad.

-

δ 7.2-8.0 ppm: (m, 6H) - Aromatic protons from both the benzothiazole and the dibromo-trifluoromethoxy-phenyl rings. The specific splitting patterns will depend on the coupling constants.

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

δ 160-165 ppm: C=N carbon of the benzothiazole ring.

-

δ 110-155 ppm: Aromatic carbons. Signals for carbons attached to bromine and the trifluoromethoxy group will have characteristic shifts. The CF₃ carbon in the -OCF₃ group will appear around δ 120 ppm with a large C-F coupling constant.

-

-

IR (KBr, cm⁻¹):

-

3350-3450 cm⁻¹: N-H stretching vibration.

-

1610-1630 cm⁻¹: C=N stretching of the thiazole ring.

-

~1250 cm⁻¹ & ~1160 cm⁻¹: Strong C-F stretching vibrations from the -OCF₃ group.[8]

-

-

Mass Spectrometry (ESI+):

-

Calculated m/z for the molecular ion peak [M+H]⁺. The isotopic pattern for two bromine atoms (approximately 1:2:1 ratio for M, M+2, M+4) will be a key diagnostic feature.

-

Troubleshooting and Field-Proven Insights

| Issue | Potential Cause | Recommended Solution |

| Low or No Product Formation | Incomplete thiourea formation; Ineffective oxidant. | Ensure 2-aminothiophenol is of high purity. Confirm the activity of the iodine; use freshly opened or properly stored reagent. Increase reflux time. |

| Thiourea Intermediate Persists | Insufficient oxidant or base; Steric hindrance slowing cyclization. | Add an additional 0.2 eq of iodine and pyridine and continue reflux. Consider switching to a higher boiling point solvent like n-butanol to increase reaction temperature. |

| Complex Mixture of Products | Side reactions due to excess heat or reactive impurities. | Ensure the reaction is not overheated. Purify starting materials if their quality is suspect. |

| Difficult Purification | Product co-elutes with impurities. | Adjust the polarity of the chromatography eluent. Consider a different solvent system (e.g., Toluene/Acetone). Recrystallization from an appropriate solvent (e.g., Ethanol/Water) may also be effective. |

Safety Precautions

-

Isothiocyanates: Are lachrymators and skin irritants. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

2-Aminothiophenol: Has a strong, unpleasant odor and is toxic. Always handle in a fume hood.

-

Pyridine: Is flammable and has a strong odor. Use in a fume hood.

-

Iodine: Is corrosive and can cause stains. Avoid inhalation of vapors.

-

Dichloromethane: Is a volatile solvent and a suspected carcinogen. All extractions and solvent removal must be performed in a fume hood.

References

- Benchchem. (n.d.). In-depth Technical Guide: Spectroscopic and Synthetic Insights into Benzothiazole Derivatives.

- Chen, J., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules.

- Prakash, O., et al. (2018). Synthesis, spectral characterization and biological studies on new benzothiazoles as antimicrobial agents. World Journal of Pharmaceutical Research.

- Singh, T., et al. (2013). Chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates. Arabian Journal of Chemistry.

- ResearchGate. (n.d.). Proposed mechanism for the synthesis of (2‐Oxy/Thio)benzothiazole.

- Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles.

- Ţucă, A. C., et al. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Pharmaceuticals.

- Ibrahim, M. A., & Al-shaimaa, R. A. (2022). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Pharmaceuticals.

- Bolea, I., et al. (2019). From Thioureas to Thioquinolines through Isolated Benzothiazines by Gold Catalysis. Chemistry – A European Journal.

- Khan, I., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Molecules.

- Singh, T., et al. (2013). Chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates. ResearchGate.

- Sharma, P., et al. (2010). Synthesis and Cyclization of Benzothiazole: Review. ResearchGate.

- IntechOpen. (2024). Chapter 4: Synthesis, Properties, and Biological Applications of Benzothiazoles.

- Farshbaf, M., et al. (n.d.). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. Research Square.

- Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre.

Sources

- 1. office2.jmbfs.org [office2.jmbfs.org]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. researchgate.net [researchgate.net]

- 4. books.rsc.org [books.rsc.org]

- 5. Benzothiazole synthesis [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemistryjournal.in [chemistryjournal.in]

- 8. mdpi.com [mdpi.com]

Application Note: High-Fidelity Bioconjugation with 2,4-Dibromo-6-trifluoromethoxyphenylisothiocyanate (DBT-PITC)

Introduction & Mechanistic Insight

The reagent 2,4-Dibromo-6-trifluoromethoxyphenylisothiocyanate (herein referred to as DBT-PITC ) represents a sophisticated class of multi-modal bioconjugation probes. Unlike standard fluorophores (e.g., FITC), DBT-PITC is designed primarily for structural biology applications, specifically

Chemical Rationale[2][3][4][5][6][7][8][9][10][11][12]

-

The Isothiocyanate (-NCS) Warhead: Targets primary amines (Lysine

-amines and N-terminal -

The Trifluoromethoxy (-OCF

) Group: Provides a highly sensitive -

The Dibromo (-Br) Substituents: The heavy bromine atoms serve two functions:

-

Anomalous Scattering: Facilitates experimental phasing in X-ray crystallography (SAD/MAD phasing) [2].[1]

-

Steric Constraint: The bulky atoms at the 2,4,6-positions restrict the rotation of the phenyl ring, reducing motional averaging in NMR and providing distinct chemical shift anisotropy (CSA) values.[1]

-

Reaction Mechanism

The conjugation follows a nucleophilic addition pathway. The unprotonated amine of the protein attacks the electrophilic carbon of the isothiocyanate.

Figure 1: Mechanistic pathway of DBT-PITC conjugation. The reaction requires the amine to be in its free base form, necessitating a basic buffer environment.

Experimental Protocol

Materials & Reagents[1]

-

Target Protein: Purified (>90%), free of ammonium ions (e.g., no Tris, Ammonium Bicarbonate).[1]

-

DBT-PITC Stock: 50 mM in anhydrous DMSO or DMF. Note: Prepare fresh or store at -20°C under argon with desiccant.

-

Conjugation Buffer: 100 mM Sodium Carbonate/Bicarbonate, pH 9.0 (Alternative: 100 mM HEPES, pH 8.5).[1]

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0.

-

Purification: Zeba™ Spin Desalting Columns (7K MWCO) or dialysis cassettes.[1]

Critical Pre-Conjugation Considerations

Solubility vs. Reactivity: DBT-PITC is highly hydrophobic due to the halogenation.

-

Challenge: The reagent may precipitate in aqueous buffer before reacting.

-

Solution: Maintain a final organic solvent concentration (DMSO) of 5–10% (v/v) in the reaction mixture.

Steric Hindrance: The bromine and trifluoromethoxy groups at the ortho positions (2 and 6) create significant steric bulk around the NCS group.

-

Implication: The reaction kinetics will be slower than PITC or FITC. Incubation times must be extended (4–12 hours) compared to standard protocols (1–2 hours).

Step-by-Step Methodology

Step 1: Protein Preparation[4]

-

Buffer exchange the protein into Conjugation Buffer (pH 9.0).[1]

-

Adjust protein concentration to 2–5 mg/mL (approx. 20–100 µM).[1] Higher concentrations favor the bimolecular reaction over hydrolysis.

Step 2: Reaction Initiation

-

Calculate the molar excess of DBT-PITC.

-

For surface Lysine labeling: Use 10–20 molar excess .

-

For N-terminal specific labeling: Use 2–5 molar excess and lower pH (pH 7.5–8.[1]0) to exploit the lower pKa of the N-terminus [3].

-

-

Slowly add the DBT-PITC stock solution to the protein while vortexing gently.

-

Crucial: Do not exceed 10% v/v DMSO. If the solution turns cloudy, add DMSO dropwise until clear, or reduce protein concentration.

-

-

Incubate the reaction in the dark at 4°C for 12–18 hours or Room Temperature (20°C) for 4 hours .

-

Expert Note: The 4°C overnight incubation is preferred for DBT-PITC to minimize precipitation and preserve protein folding, as the steric bulk slows the reaction rate regardless of temperature.

-

Step 3: Quenching & Purification[1]

-

Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes. The Tris amine will scavenge unreacted isothiocyanate.

-

Remove excess reagent via Size Exclusion Chromatography (SEC) or dialysis against the storage buffer (e.g., PBS pH 7.4).

-

Validation: DBT-PITC is a small molecule; ensure the desalting column MWCO is appropriate (>7 kDa recommended).[1]

-

Analytical Validation & QC

Degree of Labeling (DOL) Calculation

Since DBT-PITC is not fluorogenic in the visible spectrum like FITC, UV-Vis quantification relies on the absorbance of the substituted phenyl ring.

- (approx): 250–260 nm (Must be determined empirically for the specific conjugate).[1]

-

Mass Spectrometry (Gold Standard): Use MALDI-TOF or LC-MS (ESI).[1]

-

Look for mass shifts of +390.9 Da (approximate mass of the DBT-thiourea adduct).

-

Formula:

(loss of proton).[1]

-

-NMR Validation

-

Prepare a 50–100 µM sample of labeled protein in NMR buffer (with 10% D

O).[1] -

Acquire a 1D

spectrum (typically -55 to -60 ppm relative to CFCl -

Success Criteria: A sharp, distinct peak indicates a solvent-exposed, flexible label.[1] Broad/multiple peaks indicate the label is buried or experiencing intermediate exchange rates (conformational heterogeneity) [4].

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Precipitation during reaction | Reagent hydrophobicity is too high. | Increase DMSO to 10-15% (if protein tolerates) or add 0.1% Tween-20 to solubilize the probe. |

| Low Degree of Labeling (DOL) | Hydrolysis of NCS group; pH too low.[1] | Ensure pH is >8.5. The steric bulk of DBT-PITC requires highly nucleophilic (deprotonated) amines. |

| Protein Aggregation | Over-labeling of hydrophobic residues. | Reduce molar excess to 5-10x. Reduce reaction time. |

| No Signal in | Line broadening due to aggregation or intermediate exchange.[1] | Check sample homogeneity by SEC. Run NMR at variable temperatures (e.g., 37°C) to sharpen peaks. |

Advanced Workflow: Structural Biology Pipeline

This diagram illustrates how DBT-PITC integrates into a structural biology workflow, bridging the gap between solution-state dynamics and solid-state structure.

Figure 2: Dual-application workflow. The Br atoms enable phasing for crystallography, while the OCF3 group acts as an NMR reporter.

References

-

Kitevski-LeBlanc, J. L., & Prosser, R. S. (2012).[1] Current applications of 19F NMR to studies of protein structure and dynamics.[2][3] Progress in Nuclear Magnetic Resonance Spectroscopy, 62, 1–33.

-

Dauter, Z., Dauter, M., & Rajashankar, K. R. (2000). Novel approach to phasing proteins: derivatization by short cryo-soaking with halides. Acta Crystallographica Section D, 56(2), 232–237.

-

Hermanson, G. T. (2013).[1] Bioconjugate Techniques (3rd Edition). Academic Press. Chapter 1: Functional Targets.

-

Arntson, K. E., & Pomerantz, W. C. (2016).[1] Protein-Observed 19F NMR for Fragment Screening, Affinity Quantification, and Selectivity Analysis. Journal of Visualized Experiments, (109), 53725.

Sources

Solvent selection for 2,4-Dibromo-6-trifluoromethoxyphenylisothiocyanate reactions

Executive Summary

This guide details the solvent selection strategy for 2,4-Dibromo-6-(trifluoromethoxy)phenyl isothiocyanate (DBT-ITC) . This molecule represents a unique class of "push-pull" electrophiles: the isothiocyanate (–NCS) moiety is electronically activated by strong electron-withdrawing groups (–Br, –OCF₃) but kinetically retarded by severe steric hindrance at the 2,6-positions (the "Ortho Effect").

Successful derivatization—typically to form thioureas, thiosemicarbazides, or benzazoles—requires a solvent system that balances lipophilic solubility , thermal activation , and nucleophile compatibility . This note provides validated protocols for overcoming the steric barrier while preventing hydrolysis or polymerization.

Substrate Profile & Reactivity Analysis

Molecule: 2,4-Dibromo-6-(trifluoromethoxy)phenyl isothiocyanate Abbreviation: DBT-ITC[1]

Mechanistic Challenges

-

Electronic Activation (The "Push"): The 2,4-dibromo and 6-trifluoromethoxy groups are electron-withdrawing. This reduces electron density at the isothiocyanate carbon, theoretically increasing its electrophilicity ($ \delta+ $) and susceptibility to nucleophilic attack.

-

Steric Shielding (The "Pull"): The 2-Bromo and 6-Trifluoromethoxy groups create a physical blockade around the –NCS group. Nucleophiles must approach the central carbon of the cumulated pi-system (–N=C =S) at a specific angle (Bürgi-Dunitz trajectory). The bulky 2,6-substituents hinder this approach, significantly raising the activation energy ($ E_a $) required for the reaction.

Implication for Solvent Selection: Standard room-temperature protocols (e.g., stirring in DCM) often fail or proceed sluggishly. The solvent must support elevated temperatures (boiling point > 80°C) to overcome the steric $ E_a $ barrier, while remaining inert to the highly electrophilic species.

Solvent Selection Matrix

The following table categorizes solvents based on their suitability for DBT-ITC transformations.

| Solvent Class | Representative Solvents | Suitability | Rationale & Application |

| Non-Polar Aromatic | Toluene, Xylene | High | Preferred for Synthesis. High boiling points allow thermal activation. Excellent solubility for the lipophilic DBT-ITC. Product (often polar) frequently precipitates, simplifying isolation. |

| Polar Aprotic | THF, 1,4-Dioxane | Medium | Good for intermediate polarity nucleophiles. THF (bp 66°C) may not provide enough heat for bulky amines. Dioxane (bp 101°C) is superior for reflux. |

| Dipolar Aprotic | DMF, DMSO, MeCN | Low/Specific | Use with Caution. While they accelerate nucleophilic attack, they are difficult to remove. DMSO can cause side reactions (oxidation) at high temps. Use only if nucleophile is insoluble in Toluene. |